![molecular formula C25H28O4 B15087487 Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- CAS No. 61093-48-9](/img/structure/B15087487.png)
Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]-: is a complex organic compound characterized by its unique structure, which includes multiple furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- typically involves the reaction of furan derivatives under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized processes to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce furan derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- include:
- Furan, 2,2’-(1-methylethylidene)bis[5-methyl-]
- Furan, 2,2’-(1-phenylethylidene)bis[5-methyl-]
- Furan, 2,5-bis[(1-methylethoxy)methyl]-
Uniqueness
What sets Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- apart from these similar compounds is its unique structure, which includes multiple furan rings and specific functional groups.
Eigenschaften
CAS-Nummer |
61093-48-9 |
|---|---|
Molekularformel |
C25H28O4 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-[2-(furan-2-yl)propan-2-yl]-5-[2-[5-[2-(furan-2-yl)propan-2-yl]furan-2-yl]propan-2-yl]furan |
InChI |
InChI=1S/C25H28O4/c1-23(2,17-9-7-15-26-17)19-11-13-21(28-19)25(5,6)22-14-12-20(29-22)24(3,4)18-10-8-16-27-18/h7-16H,1-6H3 |
InChI-Schlüssel |
QFNIDNWVIXSVAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CO1)C2=CC=C(O2)C(C)(C)C3=CC=C(O3)C(C)(C)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



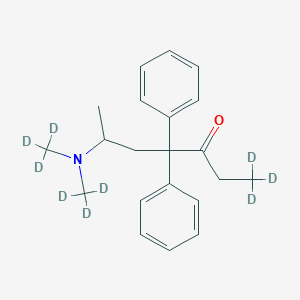
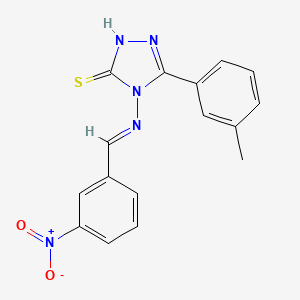
![6-imino-7-(3-methoxypropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15087425.png)
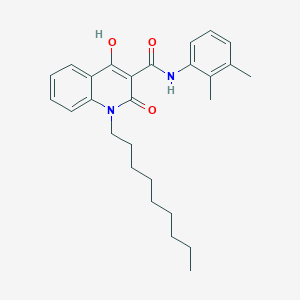


![(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B15087449.png)
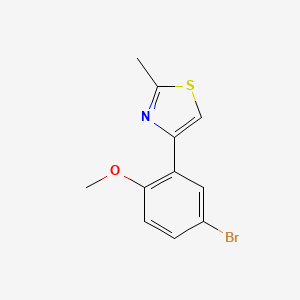
![7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15087474.png)
![1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B15087479.png)
![(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15087481.png)
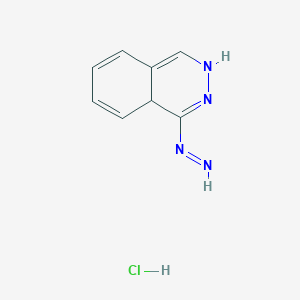
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15087507.png)
